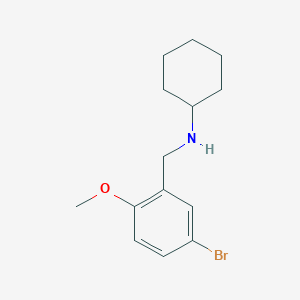

N-(5-bromo-2-methoxybenzyl)cyclohexanamine

Description

Contextualization within Modern Medicinal Chemistry and Drug Discovery

In the landscape of modern medicinal chemistry, the development of novel molecular entities with therapeutic potential is a paramount objective. Substituted benzylamines and cyclohexylamines are well-established pharmacophores, forming the backbone of numerous biologically active compounds. The strategic combination of a brominated and methoxylated benzene (B151609) ring with a cyclohexylamine (B46788) offers a unique steric and electronic profile that could be explored for various biological targets. The presence of a bromine atom can enhance lipophilicity and may participate in halogen bonding, a recognized interaction in drug-receptor binding. The methoxy (B1213986) group can influence the compound's polarity and metabolic stability.

Rationale for Comprehensive Research on N-(5-bromo-2-methoxybenzyl)cyclohexanamine

A comprehensive investigation into this compound is warranted due to the proven track record of its core structures in yielding compounds with diverse pharmacological activities. The specific substitution pattern—a bromine at the 5-position and a methoxy group at the 2-position of the benzyl (B1604629) ring—could confer unique properties. Research into this compound could elucidate structure-activity relationships (SAR) within this chemical class, potentially leading to the identification of new lead compounds for drug discovery programs.

The synthesis of this compound can be reasonably inferred through established chemical reactions. A common and efficient method for preparing N-substituted benzylamines is reductive amination. This would likely involve the reaction of 5-bromo-2-methoxybenzaldehyde (B189313) with cyclohexylamine to form an intermediate imine, which is then reduced to the final secondary amine product. This straightforward synthetic accessibility makes it an attractive candidate for further study.

Overview of Related Chemical Scaffolds and Their Academic Relevance

The academic relevance of this compound is underscored by the extensive research on its constituent scaffolds:

Substituted Benzylamines: This class of compounds is of significant interest in medicinal chemistry. For instance, various substituted benzylamines have been investigated for their potential as enzyme inhibitors. Research has shown that derivatives of benzylamine (B48309) can act as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer therapy. Furthermore, benzylamine derivatives have been explored for their anti-emetic properties and as MAOIs (monoamine oxidase inhibitors). bohrium.com The synthesis of novel benzylamine derivatives is an active area of research, with studies focusing on creating libraries of compounds for biological screening. beilstein-journals.org

Cyclohexylamines: The cyclohexylamine moiety is a common feature in many synthetic compounds and is used as an intermediate in the production of various chemicals. In a pharmaceutical context, the cyclohexylamine ring can impart favorable pharmacokinetic properties, such as improved oral bioavailability and metabolic stability. The synthesis of anilines with N-cyclohexyl substituents has been explored, highlighting the utility of this scaffold in creating diverse chemical libraries. bohrium.combeilstein-journals.org

The combination of these two well-regarded scaffolds in this compound provides a foundation for its potential utility in chemical and biological research.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 353779-26-7 | Vendor Data |

| Molecular Formula | C14H20BrNO | Vendor Data |

| Molecular Weight | 298.22 g/mol | Vendor Data |

| Predicted Boiling Point | 373.2 ± 27.0 °C | Vendor Data |

| Predicted pKa | 9.57 ± 0.20 | Vendor Data |

| Predicted Density | 1.29 ± 0.1 g/cm³ | Vendor Data |

Structure

3D Structure

Properties

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c1-17-14-8-7-12(15)9-11(14)10-16-13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWDMHRKKZPDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CNC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355114 | |

| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353779-26-7 | |

| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 5 Bromo 2 Methoxybenzyl Cyclohexanamine

Primary Synthetic Routes to N-(5-bromo-2-methoxybenzyl)cyclohexanamine

The principal approach to synthesizing this compound involves the formation of the crucial carbon-nitrogen bond between the benzyl (B1604629) and cyclohexyl moieties. This is typically achieved through the reaction of a suitable benzaldehyde (B42025) derivative with cyclohexylamine (B46788).

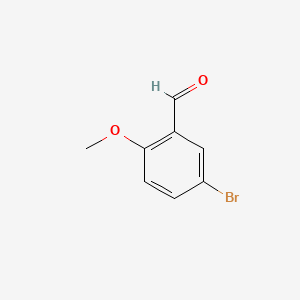

Reductive amination is a widely employed and efficient method for the synthesis of secondary amines. youtube.comlibretexts.org This process involves two key steps: the initial reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. youtube.com In the context of this compound synthesis, the reaction would proceed between 5-bromo-2-methoxybenzaldehyde (B189313) and cyclohexylamine. nih.gov

The first step is the nucleophilic attack of cyclohexylamine on the carbonyl carbon of 5-bromo-2-methoxybenzaldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding N-benzylidenecyclohexylamine imine. nih.gov The subsequent reduction of the imine is typically achieved using a variety of reducing agents. Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.org Catalytic hydrogenation with hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C) or nickel, is also a viable and often-used industrial method. mdpi.com

The one-pot variation of this reaction, where the aldehyde, amine, and a suitable reducing agent are combined in a single reaction vessel, is a particularly efficient approach. youtube.com

Table 1: Key Reactants for Reductive Amination

| Reactant | Structure | Role |

| 5-Bromo-2-methoxybenzaldehyde |  | Aldehyde component |

| Cyclohexylamine |  | Amine component |

Direct coupling protocols, such as palladium-catalyzed amination (Buchwald-Hartwig amination), are powerful methods for forming C-N bonds, particularly with aryl halides. nih.gov While typically used to couple amines with aryl halides, variations could potentially be employed, though reductive amination remains the more direct and common route for this specific target molecule.

The bromine substituent on the aromatic ring is a key feature of this compound, providing a handle for further functionalization. The synthesis of the precursor, 5-bromo-2-methoxybenzaldehyde, can be achieved through the bromination of 2-methoxybenzaldehyde (B41997). Electrophilic aromatic substitution is the fundamental mechanism for this transformation.

Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst or in a suitable solvent. N-Bromosuccinimide (NBS) is another widely used reagent for aromatic bromination, often employed for its milder reaction conditions and selectivity. nih.gov The directing effects of the methoxy (B1213986) and aldehyde groups on the aromatic ring are crucial for achieving the desired 5-bromo substitution pattern. The methoxy group is an ortho-, para-director, while the aldehyde group is a meta-director. The substitution occurs para to the activating methoxy group and meta to the deactivating aldehyde group.

Nucleophilic substitution reactions are fundamental to the synthesis of the precursors for this compound. For instance, the synthesis of 2-methoxybenzaldehyde derivatives can start from precursors where a leaving group is displaced by a methoxide (B1231860) source.

Furthermore, an alternative synthetic approach to the target molecule could involve the reaction of 5-bromo-2-methoxybenzyl bromide with cyclohexylamine. This would be a direct nucleophilic substitution where the nitrogen of cyclohexylamine displaces the bromide from the benzylic position. The hydrobromide salt of this compound has been documented, suggesting such a pathway is feasible. sigmaaldrich.com

Advanced Synthetic Transformations for Analogues

The presence of the bromo-substituted aromatic ring in this compound makes it an excellent substrate for further chemical diversification, particularly through transition-metal-catalyzed reactions.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govorgsyn.org The aryl bromide functionality in this compound is ideally suited for this reaction. researchgate.netnih.gov

This reaction would involve treating this compound with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of substituents at the 5-position of the aromatic ring, leading to a diverse library of analogues.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. orgsyn.org

Table 2: Components of a Representative Suzuki-Miyaura Reaction

| Component | Example | Role |

| Aryl Halide | This compound | Substrate |

| Organoboron Reagent | Phenylboronic acid | Coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, or DMF/Water | Reaction medium |

The choice of palladium catalyst, ligands, base, and solvent system is critical for the success and efficiency of the Suzuki-Miyaura coupling and is often optimized for specific substrates. sigmaaldrich.com

The structure of this compound contains functionalities that can be exploited in cyclization reactions to form fused heterocyclic derivatives. Intramolecular reactions can lead to the formation of new rings, significantly increasing the molecular complexity and providing access to novel chemical space.

One potential strategy involves an intramolecular palladium-catalyzed C-N bond formation. If the cyclohexyl ring were to contain a suitable functional group, or if the nitrogen atom were to be further elaborated, intramolecular cyclization could be envisioned. For instance, palladium-catalyzed cyclization of N-(o-halobenzyl)amines is a known method for the synthesis of nitrogen-containing heterocycles. researchgate.net

Another approach could involve the initial transformation of the bromo-substituent via a cross-coupling reaction to introduce a group capable of participating in a cyclization reaction. For example, the introduction of a vinyl group via a Stille or Suzuki coupling could be followed by an intramolecular Heck reaction or other cyclization pathways.

Furthermore, intramolecular cyclization reactions can be promoted by various reagents and conditions, including Brønsted or Lewis acids, to effect cyclization onto the aromatic ring or other parts of the molecule, depending on the specific substitution pattern of the analogue. rsc.org

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov The synthesis of N-substituted amines, such as this compound, can be efficiently achieved through microwave-assisted reductive amination.

This method typically involves the reaction of a ketone, in this case, cyclohexanone, with an amine, 5-bromo-2-methoxybenzylamine, in the presence of a reducing agent and a suitable catalyst under microwave irradiation. The optimization of this synthesis involves a systematic variation of several parameters to achieve the highest possible yield and purity of the final product. Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and irradiation time.

Heterogeneous catalysts like Platinum on carbon (Pt/C) and Rhodium on carbon (Rh/C) have been shown to be effective in microwave-assisted reductive aminations. mdpi.com The optimization process would involve screening these and other catalysts to identify the most efficient one for the specific transformation. Solvents also play a crucial role, with options ranging from polar protic solvents like ethanol (B145695) to less polar aprotic solvents. The temperature and duration of microwave irradiation are critical; a ramp-up time to the target temperature followed by a specific holding time is typically programmed. mdpi.com

A hypothetical optimization study for the microwave-assisted synthesis of this compound is presented in the table below, based on typical conditions for similar reductive aminations. mdpi.com

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Pd/C | Ethanol | 80 | 10 | 65 |

| 2 | Pt/C | Ethanol | 80 | 10 | 78 |

| 3 | Rh/C | Ethanol | 80 | 10 | 85 |

| 4 | Pt/C | Methanol | 80 | 10 | 75 |

| 5 | Pt/C | Isopropanol | 80 | 10 | 72 |

| 6 | Pt/C | Ethanol | 100 | 5 | 82 |

| 7 | Pt/C | Ethanol | 100 | 10 | 90 |

| 8 | Pt/C | Ethanol | 120 | 5 | 88 |

This table presents hypothetical data for illustrative purposes, based on trends observed in related microwave-assisted reductive amination reactions.

The optimization would likely reveal that a combination of a highly active catalyst like Pt/C, a polar protic solvent such as ethanol, and a specific microwave irradiation temperature and time profile leads to the best outcome. The significant reduction in reaction time from hours to minutes is a hallmark of microwave-assisted synthesis. mdpi.comnih.gov

Synthesis of Structurally Modified Analogues and Derivatives

The synthesis of structurally modified analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties. Modifications can be introduced at three primary locations: the benzyl group, the cyclohexanamine ring, and the substituents on the aromatic ring.

Modifications to the benzyl group can be achieved by utilizing different substituted benzylamines in the initial reductive amination reaction with cyclohexanone. For instance, varying the position or nature of the substituents on the benzyl ring can lead to a diverse library of analogues.

A general synthetic approach involves the coupling of various substituted benzylamines with cyclohexanone. This can be achieved through classical reductive amination using reducing agents like sodium borohydride or through more advanced catalytic methods.

The following table illustrates potential benzyl group modifications and the corresponding starting materials.

| Analogue | Starting Benzylamine (B48309) |

| N-(2-methoxybenzyl)cyclohexanamine | 2-methoxybenzylamine |

| N-(3-methoxybenzyl)cyclohexanamine | 3-methoxybenzylamine |

| N-(4-methoxybenzyl)cyclohexanamine | 4-methoxybenzylamine |

| N-(2,5-dimethoxybenzyl)cyclohexanamine | 2,5-dimethoxybenzylamine |

| N-(4-chlorobenzyl)cyclohexanamine | 4-chlorobenzylamine |

| N-(4-fluorobenzyl)cyclohexanamine | 4-fluorobenzylamine |

The synthesis of these analogues would follow a similar reductive amination protocol as for the parent compound, with adjustments to reaction conditions as needed based on the reactivity of the specific benzylamine.

Derivatization of the cyclohexanamine ring can introduce conformational constraints or additional functional groups. This can be accomplished by starting with substituted cyclohexanones in the reductive amination reaction. For example, using 4-methylcyclohexanone (B47639) or 4-phenylcyclohexanone (B41837) would yield analogues with substituents on the cyclohexyl ring.

Furthermore, the cyclohexyl ring itself can be part of a more complex polycyclic system. The synthesis of such derivatives often involves multi-step sequences. For instance, the synthesis of spirocyclic derivatives containing a cyclohexyl moiety has been reported. researchgate.net

The table below provides examples of potential cyclohexanamine ring derivatizations.

| Analogue | Starting Ketone |

| N-(5-bromo-2-methoxybenzyl)-4-methylcyclohexanamine | 4-methylcyclohexanone |

| N-(5-bromo-2-methoxybenzyl)-4-phenylcyclohexanamine | 4-phenylcyclohexanone |

| N-(5-bromo-2-methoxybenzyl)-4-tert-butylcyclohexanamine | 4-tert-butylcyclohexanone |

These modifications can significantly impact the lipophilicity and steric profile of the molecule.

Varying the halogen and methoxy substituents on the aromatic ring of the benzylamine precursor is a key strategy for creating a diverse set of analogues. This allows for a systematic study of the electronic and steric effects of these substituents. The synthesis of these precursors, the substituted benzylamines, is a crucial first step.

For example, starting with different brominated or chlorinated methoxybenzaldehydes, one can synthesize the corresponding benzylamines via reduction of the aldehyde to an alcohol followed by conversion to a benzyl halide and subsequent reaction with ammonia, or through direct reductive amination of the aldehyde with a nitrogen source.

The following table outlines a variety of substituted benzylamine precursors that could be used to generate analogues of this compound with different aromatic substitution patterns.

| Starting Benzylamine Precursor | Resulting Analogue |

| 4-bromo-2-methoxybenzylamine | N-(4-bromo-2-methoxybenzyl)cyclohexanamine |

| 3-bromo-2-methoxybenzylamine | N-(3-bromo-2-methoxybenzyl)cyclohexanamine |

| 5-chloro-2-methoxybenzylamine | N-(5-chloro-2-methoxybenzyl)cyclohexanamine |

| 5-bromo-3-methoxybenzylamine | N-(5-bromo-3-methoxybenzyl)cyclohexanamine |

| 2,5-dibromobenzylamine | N-(2,5-dibromobenzyl)cyclohexanamine |

Pharmacological Characterization and Molecular Biological Investigations

In Vitro Pharmacological Profiling of N-(5-bromo-2-methoxybenzyl)cyclohexanamine and Analogues

The in vitro characterization of a novel compound is a foundational step in drug discovery. This process involves a series of experiments to determine how the compound interacts with specific biological targets. Receptor binding assays are a primary tool in this initial assessment, quantifying the affinity of a ligand for a receptor.

Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are critical targets for antipsychotic and antidepressant medications. The D2-like receptor family (D2, D3, and D4) primarily signals through Gi/o proteins. researchgate.net The affinity of ligands for these receptors can be influenced by subtle structural modifications. For instance, studies on other chemical series, such as 1-phenylbenzazepines, have shown that substitutions on the aromatic rings and the nature of the N-substituent significantly impact binding affinity and selectivity for dopamine receptor subtypes. nih.gov

No specific binding data for this compound at D2 or D3 receptors is publicly available.

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are targets for therapeutic agents aimed at treating pain, inflammation, and various neurological disorders. Binding assays for these receptors typically utilize radiolabeled ligands to determine the affinity of test compounds. nih.gov While numerous synthetic cannabinoids have been developed, the binding profile of N-benzylcyclohexanamine derivatives at these receptors is not well-documented in the literature.

No specific binding data for this compound at CB1 or CB2 receptors is publicly available.

The galanin system, comprising the peptide galanin and its receptors (GalR1, GalR2, and GalR3), is involved in a range of physiological processes, including pain, mood, and appetite regulation. GalR2, in particular, has been investigated as a potential target for the treatment of neuropathic pain and depression. Ligand specificity for galanin receptor subtypes is a key area of research, with studies focusing on peptide fragments and non-peptide small molecules.

No specific binding data for this compound at GalR2 receptors is publicly available.

The NMDA receptor, a glutamate-gated ion channel, plays a vital role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a variety of neurological and psychiatric disorders. The pharmacological modulation of NMDARs is complex, with multiple binding sites for agonists, antagonists, and allosteric modulators. While various classes of compounds have been evaluated for their interaction with NMDARs, the activity of N-benzylcyclohexanamine derivatives at this receptor is not well-characterized.

No specific binding data for this compound at NMDA receptors is publicly available.

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for their potential as cognitive enhancers and for the treatment of disorders such as Alzheimer's disease and narcolepsy. Research into H3 receptor antagonists has explored a diverse range of chemical structures, including non-imidazole derivatives.

No specific binding data for this compound at the histamine H3 receptor is publicly available.

Cellular Mechanistic Investigations

No published research was found that directly examines the cellular mechanisms of action of this compound.

There are no studies that have performed cell cycle analysis to determine the effects of this compound on cell cycle progression. Consequently, there is no evidence to suggest that this compound induces cell cycle arrest in the subG1, G0/G1, or any other phase. nih.govnih.govresearchgate.net

Apoptotic Pathway Induction and Protein Modulation (e.g., p53, p21, Bax, Bcl-2, procaspase-9)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents, particularly in oncology. The potential of this compound to influence this pathway is an area of active interest. Research into structurally related compounds containing bromo and methoxy-substituted phenyl rings has indicated possible interactions with key apoptotic regulators. nih.gov

The tumor suppressor protein p53 is a central figure in the apoptotic process. Upon cellular stress or DNA damage, p53 can halt the cell cycle and initiate apoptosis. nih.gov Its downstream target, p21, acts as a regulator of cell cycle progression. nih.gov The Bcl-2 family of proteins, which includes the pro-apoptotic member Bax and the anti-apoptotic member Bcl-2, plays a crucial role in regulating the intrinsic apoptotic pathway. An increased Bax/Bcl-2 ratio is often indicative of apoptosis induction. researchgate.netnih.gov Procaspase-9 is an initiator caspase that, upon activation, triggers a cascade of effector caspases leading to the execution phase of apoptosis. waocp.org

While direct evidence for the modulation of these specific proteins by this compound is not yet available in the public domain, the chemical motifs present in the molecule suggest that investigating its effects on the p53/p21 and Bax/Bcl-2 axes would be a logical step in its pharmacological profiling.

Signaling Pathway Perturbations (e.g., EGFR/STAT3, mTORC1, HIF pathway)

Cellular signaling pathways are intricate networks that govern cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases.

The EGFR/STAT3 pathway is pivotal in cell signaling. The epidermal growth factor receptor (EGFR) is a tyrosine kinase receptor that, upon activation, can lead to the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in cell survival and proliferation. nih.gov

The mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway is a central regulator of cell growth and metabolism in response to nutrient availability and growth factors. nih.gov The Hypoxia-Inducible Factor (HIF) pathway is activated under low oxygen conditions and plays a critical role in cellular adaptation to hypoxia, including angiogenesis and metabolic reprogramming. nih.gov There is evidence of crosstalk between the mTOR and HIF pathways. nih.gov

Investigation into whether this compound can perturb these pathways is a crucial area for future research. The presence of a substituted benzyl (B1604629) group could potentially allow for interactions with the ligand-binding domains of receptors like EGFR or other kinases within these signaling cascades.

Investigations of Selective Cytotoxicity in Cellular Models

A key aspect of drug development is achieving selective cytotoxicity, meaning the compound is more toxic to diseased cells (e.g., cancer cells) than to healthy cells. This is often assessed in vitro using a panel of different cell lines.

For instance, studies on other substituted methoxybenzenesulphonamides have demonstrated potent and selective cytotoxicity against various human tumor cell lines, such as HeLa, HT-29, and particularly MCF7 (a breast adenocarcinoma cell line). nih.govnih.gov These studies often determine the concentration of the compound required to inhibit cell growth by 50% (IC50) across different cell lines to establish a selectivity profile. The investigation of this compound in similar cellular models would be essential to determine its potential as a selective cytotoxic agent.

Preclinical Efficacy Studies in Non-Human Biological Systems

Before a compound can be considered for human trials, its efficacy and mechanism of action must be evaluated in living organisms.

In Vivo Pharmacological Response Assessment in Animal Models

Animal models are indispensable for assessing the pharmacological response to a new chemical entity. These models can help determine a compound's activity in a complex biological system. For example, in the context of anti-cancer research, tumor xenograft models in mice are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

Structure Activity Relationship Sar and Lead Optimization Principles

Delineation of Critical Pharmacophoric Features for N-(5-bromo-2-methoxybenzyl)cyclohexanamine Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the critical pharmacophoric features can be hypothesized based on its structural components:

Aromatic Ring: The substituted benzene (B151609) ring likely engages in crucial π-π stacking or hydrophobic interactions with the target protein.

Halogen Bond Donor: The bromine atom at the 5-position can act as a halogen bond donor, a specific and directional interaction that has gained increasing recognition in medicinal chemistry for its ability to enhance binding affinity and selectivity.

Hydrogen Bond Acceptor: The oxygen atom of the methoxy (B1213986) group at the 2-position can function as a hydrogen bond acceptor.

Basic Nitrogen Center: The secondary amine of the cyclohexanamine moiety is expected to be protonated at physiological pH, allowing it to form a key ionic interaction or a hydrogen bond with an acidic residue in the binding site.

Systematic Analysis of Substituent Effects on Biological Activity

The potency and selectivity of this compound can be finely tuned by modifying its substituents. The following sections explore the anticipated effects of such modifications.

The bromine atom at the 5-position of the benzyl (B1604629) ring is a key feature. Its electron-withdrawing nature influences the electronic density of the aromatic ring, which can affect its binding interactions. More importantly, bromine is an effective halogen bond donor. The position of the halogen is critical; moving the bromine to other positions on the ring (ortho, meta, or para to the benzylamine) would alter the vector of the potential halogen bond and its accessibility to a corresponding acceptor group on the target protein. Studies on other molecular scaffolds have shown that the potency of a compound can be highly sensitive to the position of a halogen substituent. For instance, in a series of pyrazolo[1,5-a]quinazoline modulators of mGlu2/mGlu3 receptors, the potency was observed to decrease as the size of the halogen at the 3-position of a phenyl ring increased, highlighting the sensitivity of the binding pocket to both the nature and position of the halogen. nih.gov

Table 1: Hypothetical Impact of Bromine Atom Position on Activity

| Position of Bromine | Expected Interaction | Predicted Impact on Activity |

| 5-position (meta) | Optimal halogen bonding and electronic effects | High |

| 2-position (ortho) | Potential for steric hindrance with the benzylamine (B48309) linker | Lower |

| 3-position (meta) | Altered vector for halogen bonding | Variable |

| 4-position (para) | Different electronic influence and halogen bond vector | Variable |

This table is a hypothetical representation based on medicinal chemistry principles and not on direct experimental data for this specific compound.

The methoxy group at the 2-position (ortho) of the benzyl ring has a dual role. Its oxygen atom can act as a hydrogen bond acceptor, forming a specific interaction with a donor group on the target. Additionally, its steric bulk influences the preferred conformation of the N-benzyl group, which can be crucial for aligning other pharmacophoric features. The ortho position of the methoxy group can induce a non-planar conformation of the benzyl ring relative to the amine linker, which may be a key requirement for optimal binding.

The importance of methoxy substituents has been demonstrated in various classes of biologically active molecules. For example, in a series of N-benzylphenethylamines, N-(2-methoxy)benzyl substitution was found to significantly improve both binding affinity and functional activity at the 5-HT2A receptor. nih.gov In another study on N-substituted benzimidazole (B57391) carboxamides, the presence and number of methoxy and hydroxy groups on a phenyl ring were shown to strongly influence biological activity. mdpi.com

Table 2: Hypothetical Impact of Methoxy Group Modification on Activity

| Modification | Expected Effect | Predicted Impact on Activity |

| Removal of Methoxy Group | Loss of hydrogen bond acceptor and altered conformation | Lower |

| Methoxy to Hydroxy | Introduction of a hydrogen bond donor and acceptor | Potentially higher, but with altered physicochemical properties |

| Methoxy to Ethoxy | Increased steric bulk and lipophilicity | Variable, dependent on the size of the binding pocket |

| Shifting Methoxy to other positions | Altered hydrogen bonding and conformational effects | Lower |

This table is a hypothetical representation based on medicinal chemistry principles and not on direct experimental data for this specific compound.

The N-benzyl group, comprising the benzyl ring and the secondary amine, is a common motif in many biologically active compounds. The nitrogen atom, being basic, is likely protonated under physiological conditions, forming a critical ionic bond or hydrogen bond with the target. The benzyl group itself provides a significant hydrophobic surface for interaction. The linkage between the nitrogen and the benzyl ring allows for a degree of conformational freedom, which can be constrained or optimized through substitution on either the ring or the nitrogen atom.

Medicinal Chemistry Strategies for Lead Optimization

Based on the SAR analysis, several medicinal chemistry strategies can be employed to optimize this compound as a lead compound:

Scaffold Hopping: Replacing the cyclohexyl ring with other cyclic or acyclic aliphatic groups to explore different hydrophobic spaces and conformational profiles.

Isosteric Replacement: Substituting the bromine atom with other halogens (e.g., chlorine or iodine) to fine-tune the halogen bond strength and steric interactions, or with other electron-withdrawing groups.

Functional Group Modification: Converting the methoxy group to other hydrogen-bonding moieties (e.g., hydroxyl, amino) or non-hydrogen bonding groups of varying sizes to probe the electronic and steric requirements of the binding site.

Conformational Constraint: Introducing rigidity into the molecule, for example, by incorporating the cyclohexyl ring into a bicyclic system or by adding substituents that restrict the rotation of the N-benzyl bond, to lock in the bioactive conformation and potentially increase potency and selectivity.

Fragment-Based Drug Discovery (FBDD) Integration

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel chemical starting points for drug development. nih.gov This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity but do so efficiently. nih.govyoutube.com The core structure of this compound can be deconstructed into key fragments, such as a substituted bromomethoxybenzene and a cyclohexylamine (B46788).

In a hypothetical FBDD campaign, these fragments or their close analogs would be screened against a target of interest, for instance, the sigma-1 receptor. Biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be employed to identify fragments that bind to the target and to elucidate their binding modes. nih.govnih.gov Once a fragment hit is validated, the process of "fragment growing" or "fragment linking" begins. youtube.com For example, if a bromomethoxy-containing fragment is found to bind in a specific pocket of the receptor, medicinal chemists would systematically synthesize derivatives to extend the molecule and engage with adjacent binding sites, guided by structural data. This process could eventually lead to a molecule resembling this compound, optimized for potent and selective target engagement.

Rational Design Approaches for Affinity and Selectivity Enhancement

Rational design, often guided by computational modeling and an understanding of the target's three-dimensional structure, is pivotal for enhancing the affinity and selectivity of a lead compound. For this compound, this would involve a systematic exploration of its chemical space. The N-benzylcyclohexanamine scaffold is known to interact with sigma receptors, and studies on related compounds provide a roadmap for potential modifications. acs.orgnih.gov

The substitutions on the phenyl ring are critical determinants of binding affinity. The 5-bromo and 2-methoxy groups of the parent compound contribute to its electronic and steric profile. To enhance affinity, one might explore other halogen substitutions at the 5-position or vary the alkoxy group at the 2-position. For instance, replacing the bromo group with a chloro or iodo group could fine-tune lipophilicity and halogen bonding interactions. Similarly, altering the methoxy group to an ethoxy or a bulkier substituent could probe the steric tolerance of the binding pocket.

The cyclohexyl ring also offers opportunities for optimization. Modifications such as the introduction of hydroxyl or amino groups, or altering its conformational rigidity by incorporating it into a bicyclic system, could lead to improved interactions with the receptor. The following table illustrates hypothetical modifications and their potential impact on binding affinity, based on known SAR principles for sigma receptor ligands.

| Compound | Modification from Parent Compound | Predicted Effect on Affinity |

| Analog A | Replace 5-bromo with 5-chloro | Modulate electronic and steric interactions |

| Analog B | Replace 2-methoxy with 2-ethoxy | Probe steric limits of the binding pocket |

| Analog C | Add a 4'-hydroxyl to the cyclohexyl ring | Introduce a hydrogen bond donor |

| Analog D | Replace cyclohexyl with an adamantyl group | Increase lipophilicity and steric bulk |

These rationally designed analogs would then be synthesized and tested in binding assays to validate the hypotheses and further refine the SAR model.

Structural Simplification Methodologies in Analog Design

While increasing complexity can sometimes lead to higher affinity, structural simplification is often a crucial step in lead optimization. The goal is to create analogs that retain or improve upon the desired activity while being easier to synthesize and possessing more favorable pharmacokinetic properties. For this compound, simplification could involve several strategies.

One approach is to reduce the conformational flexibility of the molecule. The bond connecting the benzyl and cyclohexyl groups allows for significant rotation. Introducing a more rigid linker or cyclizing the structure could lock the molecule into a more bioactive conformation, potentially increasing affinity and reducing off-target effects.

Another simplification strategy involves "scaffold hopping," where a core structural element is replaced with a chemically different but functionally similar group. For example, the cyclohexyl ring could be replaced with a piperidine (B6355638) or a pyrrolidine (B122466) ring. This could maintain the necessary spatial orientation of the key interacting groups while altering properties like solubility and metabolic stability. Research on related sigma receptor ligands has shown that such modifications can lead to potent and selective compounds. nih.gov

The following table presents examples of structural simplification strategies that could be applied to this compound.

| Simplification Strategy | Example Modification | Potential Benefit |

| Reduce Rotatable Bonds | Replace cyclohexylamine with a more rigid bicyclic amine | Increased conformational constraint, potentially higher affinity |

| Scaffold Hopping | Replace cyclohexyl ring with a piperidine ring | Altered physicochemical properties, potential for new interactions |

| Remove Chiral Centers | If applicable, synthesize achiral analogs | Simpler synthesis and characterization |

| Deconstruction | Systematically remove functional groups to identify the minimal pharmacophore | Better understanding of essential binding motifs |

Iterative Lead Optimization based on Biological Feedback

Lead optimization is an iterative process where the biological data from one round of testing informs the design of the next generation of compounds. patsnap.com This cyclical process of design, synthesis, and testing is fundamental to refining a lead candidate. In the context of this compound, this would involve a continuous feedback loop.

Initial screening of a small library of analogs, designed based on the principles outlined above, would provide the first set of SAR data. For example, if replacing the 5-bromo with a 5-chloro group (Analog A) leads to a significant increase in affinity, the next round of synthesis might focus on exploring a wider range of halogen and pseudo-halogen substituents at that position. Conversely, if adding a hydroxyl group to the cyclohexyl ring (Analog C) abolishes activity, this would suggest that a lipophilic group is preferred at that position.

Computational tools such as quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models based on the accumulating data. patsnap.com These models can then be used to prioritize which new analogs to synthesize, making the optimization process more efficient. This iterative cycle continues, with each new piece of biological data refining the understanding of the SAR and guiding the design of compounds with progressively better affinity, selectivity, and drug-like properties.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(5-bromo-2-methoxybenzyl)cyclohexanamine, this is particularly useful in understanding its potential as a ligand for various biological targets.

Molecular docking simulations can predict how this compound fits into the binding site of a protein. These simulations model the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The methoxy (B1213986) and bromine substituents on the benzyl (B1604629) ring, along with the cyclohexyl group, play significant roles in defining these interactions. The specific orientation and conformation of the molecule within a binding pocket can be visualized and analyzed to understand the basis of its potential biological activity.

Docking programs use scoring functions to estimate the binding affinity between a ligand and a target. This allows for the ranking of different analogues of this compound based on their predicted binding strengths. By systematically modifying the core structure—for instance, by altering the substitution pattern on the aromatic ring or changing the cycloalkyl group—researchers can computationally screen a virtual library of related compounds. This process helps prioritize which analogues are most likely to be potent and should be synthesized for further experimental testing.

A critical outcome of molecular docking is the identification of the specific amino acid residues within the target's binding pocket that are essential for ligand recognition and binding. By examining the docked pose of this compound, researchers can pinpoint which residues form hydrogen bonds, engage in hydrophobic contacts, or have other significant interactions with the ligand. This information is invaluable for understanding the mechanism of action and for designing new molecules with improved affinity and selectivity.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum mechanical methods provide a more detailed and accurate description of the electronic structure and energetics of molecules compared to the classical force fields used in molecular docking.

QM calculations, such as those based on Density Functional Theory (DFT), can be used to analyze the electronic properties of this compound. This includes determining the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions. Reactivity indices, such as electrophilicity and nucleophilicity, can also be calculated to predict how the molecule will behave in chemical reactions.

This compound possesses conformational flexibility due to the rotatable bonds connecting the cyclohexyl and benzyl groups. QM and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to explore the conformational landscape of the molecule. By calculating the relative energies of different conformers, it is possible to identify the most stable, low-energy structures. This energetic profiling is crucial because the bioactive conformation of a ligand—the shape it adopts when bound to its target—may not be its lowest energy conformation in solution. Understanding the energetic cost of adopting a particular conformation is therefore important for a comprehensive picture of its binding potential.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a pivotal computational method used to visualize the charge distribution of a molecule in three-dimensional space. nih.gov This analysis is crucial for predicting how a molecule will interact with other molecules, particularly biological targets like proteins and enzymes. mdpi.com The MEP map is color-coded to represent different electrostatic potential regions: red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or near-zero potential. nih.gov

For this compound, an MEP analysis would highlight key reactive sites. The electron-rich regions, anticipated to be concentrated around the oxygen atom of the methoxy group and the nitrogen atom of the amine, are potential sites for hydrogen bond formation. nih.gov Conversely, the hydrogen atoms attached to the nitrogen and the cyclohexyl ring would likely exhibit a positive electrostatic potential, making them hydrogen bond donors. The bromine atom, with its electron-withdrawing nature, would also influence the electrostatic potential of the aromatic ring.

Table 1: Predicted MEP Surface Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction |

| Methoxy Group (Oxygen) | Negative (Red) | Hydrogen Bond Acceptor |

| Amine Group (Nitrogen) | Negative (Red) | Hydrogen Bond Acceptor |

| Amine Group (Hydrogen) | Positive (Blue) | Hydrogen Bond Donor |

| Aromatic Ring | Variable | π-π stacking, C-H···π interactions |

| Bromine Atom | Slightly Negative | Halogen Bonding |

These predicted MEP characteristics provide a theoretical framework for understanding the non-covalent interactions that this compound could form within a biological system, guiding further investigation into its mechanism of action.

Advanced Computational Modeling for Compound Optimization

Building upon the foundational understanding provided by MEP analysis, advanced computational modeling techniques can be employed to optimize this compound for enhanced biological activity and specificity.

Pharmacophore Model Generation and Validation

A pharmacophore model is an abstract three-dimensional representation of the essential steric and electronic features that a molecule must possess to bind to a specific biological target. nih.gov These models are instrumental in identifying new potential drug candidates from large chemical databases. nih.gov The generation of a pharmacophore model can be either ligand-based, using the structures of known active compounds, or structure-based, derived from the active site of a target protein. biointerfaceresearch.com

For this compound, a putative pharmacophore model could be constructed based on its key chemical features. This model would likely include a hydrogen bond acceptor (the methoxy oxygen and amine nitrogen), a hydrogen bond donor (the amine hydrogen), a hydrophobic feature (the cyclohexyl ring), and an aromatic ring feature.

Table 2: Hypothetical Pharmacophore Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Hydrogen Bond Acceptor | Methoxy Oxygen, Amine Nitrogen |

| Hydrogen Bond Donor | Amine Hydrogen |

| Hydrophobic Group | Cyclohexyl Ring |

| Aromatic Ring | Brominated Benzene (B151609) Ring |

Validation of such a model is a critical step and is often performed by screening a database of known active and inactive compounds to assess the model's ability to distinguish between them. biointerfaceresearch.com A successful pharmacophore model for this compound could then be used to guide the synthesis of more potent analogues. rsc.orgchemrxiv.org

Virtual Screening Methodologies (e.g., Ligand-Based, Structure-Based)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govsci-hub.box

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of the target, LBVS relies on the principle that molecules with similar structures are likely to have similar biological activities. Using the structure of this compound as a query, databases could be searched for compounds with similar 2D or 3D features. sci-hub.box The previously generated pharmacophore model would be a key tool in this approach.

Structure-Based Virtual Screening (SBVS): If the 3D structure of a potential biological target is known, SBVS can be employed. This method involves docking candidate molecules into the active site of the target and scoring their binding affinity. sci-hub.box While a specific target for this compound is not yet defined, computational studies on similar compounds have utilized molecular docking to predict interactions with enzymes like urease. mdpi.com

Application of Machine Learning and Deep Learning in Drug Discovery Pipelines

Machine learning (ML) and deep learning (DL) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. nih.govgithub.io These artificial intelligence techniques can be applied to various stages of the drug discovery pipeline, from target identification to lead optimization. researchgate.net

For a compound like this compound, ML models could be trained on data from similar compounds to predict a range of properties, including:

Quantitative Structure-Activity Relationship (QSAR): Predicting the biological activity based on chemical structure. nih.gov

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.

Target Prediction: Identifying potential biological targets. nih.gov

Deep learning models, with their ability to learn from complex patterns, could be used for de novo drug design, generating novel molecular structures based on the desired activity profile derived from this compound. github.io

Table 3: Potential Applications of Machine Learning in the Study of this compound

| Machine Learning Application | Description | Potential Outcome |

| QSAR Modeling | Develop models to correlate structural features with biological activity. | Guide the design of more potent analogues. |

| ADMET Prediction | Predict pharmacokinetic and toxicity properties. | Prioritize compounds with favorable drug-like properties. |

| Target Identification | Use compound features to predict likely protein targets. | Elucidate the mechanism of action. |

| De Novo Design | Generate novel molecules with similar or improved properties. | Discover new lead compounds. |

The integration of these advanced computational techniques provides a powerful strategy for unlocking the therapeutic potential of this compound and accelerating its development from a chemical entity to a potential drug candidate.

Future Directions and Emerging Research Avenues for N 5 Bromo 2 Methoxybenzyl Cyclohexanamine

Exploration of Novel Molecular Targets and Biological Pathways

A primary objective in the early-stage investigation of any novel compound is the identification of its molecular target(s) and the biological pathways it modulates. The chemical structure of N-(5-bromo-2-methoxybenzyl)cyclohexanamine provides a logical starting point for this exploration. The arylcyclohexylamine framework is present in a number of centrally active agents, suggesting that this compound could interact with receptors and ion channels in the central nervous system. nih.gov Furthermore, the cyclohexylamine (B46788) group is a common structural motif in a variety of approved drugs, highlighting its utility as a pharmacophore. researchgate.netwikipedia.org

Future research should, therefore, involve comprehensive screening against a broad panel of biological targets. This could include G-protein coupled receptors (GPCRs), ligand-gated and voltage-gated ion channels, and key enzymes involved in cellular signaling. The presence of the bromo- and methoxy-substituents on the benzylamine (B48309) portion suggests that structure-activity relationships with related compounds could provide clues. For instance, various methoxy- and bromo-substituted benzylamine derivatives have been reported to possess cytotoxic and antimicrobial properties, indicating that investigation into these activities for this compound may be warranted. researchgate.netresearchgate.netnih.govnih.gov

A tiered screening approach, as illustrated in the hypothetical table below, would be a systematic way to identify and validate the molecular target.

Table 1: Illustrative Screening Cascade for Target Identification of this compound

| Screening Tier | Assay Type | Example Targets/Panels | Primary Endpoint | Hypothetical Outcome for this compound |

| Tier 1: Broad Profiling | High-Throughput Binding Assays | Commercial receptor panels (e.g., GPCRs, ion channels, kinases) | >50% inhibition at 10 µM | Activity identified at an orphan GPCR, GPRX. |

| Tier 2: Hit Confirmation | Concentration-Response Binding Assays | GPRX | Determination of binding affinity (Ki) | Ki = 250 nM |

| Tier 3: Functional Validation | Cell-Based Functional Assays | Cells expressing GPRX (e.g., cAMP, calcium flux, or β-arrestin recruitment assays) | Determination of functional potency (EC50/IC50) and efficacy | Agonist activity with EC50 = 500 nM in a cAMP assay. |

| Tier 4: Pathway Analysis | Cellular Thermal Shift Assay (CETSA), Proteomics | Whole-cell lysates treated with the compound | Identification of direct protein engagement and downstream pathway modulation | Confirmation of direct binding to GPRX and modulation of downstream signaling proteins. |

Development of Advanced Probes for Mechanistic Elucidation

Should initial screenings identify a novel or poorly characterized molecular target, such as an orphan GPCR, the development of advanced chemical probes derived from this compound would be a critical next step. nih.govnih.govacs.org Chemical probes are indispensable tools for dissecting the biological function of their targets and for validating them as potential therapeutic targets. nih.gov

For an orphan receptor, a potent and selective ligand is the key to unlocking its physiological role. youtube.com Methodologies such as pharmacochaperone-based assays, where a ligand facilitates the proper folding and trafficking of a receptor to the cell surface, could be employed to identify initial hits if the target proves challenging. nih.govyoutube.com A high-quality chemical probe based on the this compound scaffold would need to exhibit high affinity and selectivity for its target, as well as appropriate physicochemical properties for use in cellular and in vivo studies.

Table 2: Desired Characteristics for an Advanced Chemical Probe Derived from this compound

| Characteristic | Definition | Desired Value/Property | Rationale |

| Potency | Concentration required to elicit a defined biological effect. | IC50 or EC50 < 100 nM | Ensures that the probe can be used at low concentrations, minimizing off-target effects. |

| Selectivity | Preferential binding to the intended target over other proteins. | >100-fold selectivity against related targets and in broad panel screens. | Crucial for attributing the observed biological effects to the specific target of interest. |

| Mechanism of Action | The manner in which the probe interacts with its target (e.g., agonist, antagonist, allosteric modulator). | Well-defined and characterized mechanism. | Allows for precise interpretation of experimental results. |

| Cell Permeability | Ability to cross the cell membrane to reach intracellular targets. | High permeability in cellular assays (e.g., PAMPA). | Essential for studying target function in a cellular context. |

| Chemical Tractability | Ease of synthesis and modification. | A synthetic route that allows for the generation of analogues for SAR studies and for the attachment of tags (e.g., biotin, fluorophores). | Facilitates the development of tool compounds for pull-down experiments, imaging, and other advanced applications. |

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is an emerging and powerful approach. Current time information in Pasuruan, ID.nih.govnih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed picture of the cellular response to the compound. mdpi.comresearchgate.net This can reveal not only the direct consequences of target engagement but also downstream effects, compensatory mechanisms, and potential off-target liabilities. nih.govmorningstar.com

A typical multi-omics workflow would involve treating a relevant cell line or in vivo model with this compound and then analyzing samples at different time points. The resulting datasets can be integrated using bioinformatics tools to identify perturbed pathways and to generate new hypotheses about the compound's mechanism of action.

Table 3: Illustrative Multi-Omics Data Integration Strategy for this compound

| Omics Platform | Data Generated | Potential Insights |

| Transcriptomics (RNA-Seq) | Differential gene expression profiles. | Identification of genes and signaling pathways transcriptionally regulated by the compound. |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Elucidation of changes in protein expression and signaling events (e.g., phosphorylation cascades). |

| Metabolomics (Mass Spectrometry/NMR) | Alterations in the levels of small molecule metabolites. | Understanding the impact on cellular metabolism and identification of metabolic biomarkers of drug activity. |

| Integrated Analysis | Network models connecting changes across omics layers. | A comprehensive view of the drug's mechanism of action, identification of key nodes in the affected pathways, and prediction of functional outcomes. |

Strategic Development of Novel Analogues with Enhanced Specificity and Efficacy

Following the initial biological characterization of this compound, the strategic development of novel analogues will be crucial for optimizing its pharmacological profile. Structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule and the effects on activity are measured, will guide this process. nih.govacs.orgnih.govrsc.org

Key areas for modification on the this compound scaffold include:

The Phenyl Ring: The positions and nature of the substituents can be varied. For example, moving the bromo or methoxy (B1213986) groups or replacing them with other functionalities (e.g., chloro, fluoro, trifluoromethyl, or hydroxyl groups) could significantly impact potency and selectivity.

The Cyclohexyl Group: The conformationally restricted cyclohexyl ring can be replaced with other cyclic or acyclic amines to explore the impact on target binding and pharmacokinetic properties. pharmablock.com Modifications to the cyclohexyl ring itself, such as the introduction of substituents, could also be explored.

The Benzylamine Linker: The length and flexibility of the linker between the phenyl ring and the cyclohexylamine could be altered to optimize the orientation of these two key structural features within the target's binding site.

A systematic SAR exploration, as illustrated in the hypothetical table below, would be instrumental in developing a lead compound with superior properties.

Table 4: Hypothetical Structure-Activity Relationship (SAR) for Analogues of this compound

| Analogue | Modification from Parent Compound | Target Affinity (Ki, nM) | Functional Potency (EC50, nM) | Notes |

| Parent Compound | N/A | 250 | 500 | Starting point for optimization. |

| Analogue 1 | Bromo at position 4 instead of 5. | 500 | 1200 | Indicates that the position of the halogen is important for activity. |

| Analogue 2 | Methoxy group removed. | >10,000 | >10,000 | Suggests the methoxy group is critical for binding. |

| Analogue 3 | Cyclohexylamine replaced with piperidine (B6355638). | 150 | 300 | Improvement in potency, suggesting the piperidine ring is a favorable modification. |

| Analogue 4 | Fluoro at position 5 instead of bromo. | 200 | 450 | Similar activity, but potentially improved metabolic stability. |

| Analogue 5 | Methyl group added to the nitrogen. | 800 | 2000 | N-alkylation is detrimental to activity. |

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended for structural confirmation of N-(5-bromo-2-methoxybenzyl)cyclohexanamine?

- Methodological Answer :

- FT-IR Spectroscopy : Identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹, methoxy C-O at ~1250 cm⁻¹, and NH stretching in cyclohexanamine at ~3300 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (calculated for C₁₄H₁₉BrN₂O: ~323.2 g/mol) via high-resolution mass spectrometry (HRMS) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve aromatic protons (e.g., bromine-induced deshielding at C5) and cyclohexane ring conformation. For example, cyclohexyl CH₂ groups resonate at δ 1.2–2.2 ppm .

Q. How can synthetic routes for This compound be optimized?

- Methodological Answer :

- Reductive Amination : React 5-bromo-2-methoxybenzaldehyde with cyclohexanamine in the presence of NaBH₃CN or Pd/C under hydrogen. Monitor yield via TLC and adjust reaction time/temperature .

- Buchwald-Hartwig Coupling : Use Pd catalysts to couple brominated aromatic precursors with cyclohexanamine derivatives. Optimize ligand selection (e.g., XPhos) to enhance regioselectivity .

- Yield Improvement : Purify intermediates via column chromatography (e.g., n-pentane:EtOAc gradients) and characterize intermediates to minimize side reactions .

Q. What safety protocols are critical for handling brominated cyclohexanamine derivatives?

- Methodological Answer :

- Ventilation : Ensure fume hood use to avoid inhalation of volatile intermediates (e.g., brominated aromatics) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid skin contact due to potential amine reactivity .

- Waste Disposal : Collect halogenated waste separately and dispose via certified hazardous waste services to prevent environmental release .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of This compound?

- Methodological Answer :

- Molecular Docking : Use SwissADME or AutoDock Vina to dock the compound into target receptors (e.g., μ-opioid receptors). Parameterize bromine and methoxy groups for accurate van der Waals interactions .

- Drug-Likeness Prediction : Apply Lipinski’s Rule of Five via Molinspiration. For example, logP values >5 may indicate poor solubility, requiring formulation adjustments .

- SAR Studies : Compare with analogs (e.g., N-(3-methoxypropyl)cyclohexanamine) to assess how bromine substitution affects receptor affinity .

Q. How can researchers resolve contradictions in biological activity data for cyclohexanamine derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies using consistent cell lines (e.g., MCF-7 for breast cancer) and controls. For example, IC₅₀ discrepancies in anticancer activity may arise from varying incubation times .

- Data Normalization : Normalize results to reference compounds (e.g., doxorubicin) and report % inhibition ± SEM.

- Meta-Analysis : Use databases like PubChem to aggregate results and identify trends (e.g., bromine substitution correlates with increased cytotoxicity in prostate cancer models) .

Q. What role does X-ray crystallography play in characterizing stereochemical properties?

- Methodological Answer :

- Single-Crystal Diffraction : Grow crystals via slow evaporation (e.g., in hexane/EtOAc). Resolve asymmetric units and refine using SHELX .

- Tautomer Analysis : For enamine/keto tautomers, analyze hydrogen bonding (e.g., N–H···O interactions) and compare bond lengths (C–N vs. C=C) .

- Data Validation : Use Mercury CSD for structure validation. For example, confirm R-factor <0.05 and no electron density outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.